molecular formula C22H21ClN2O5S B7718873 N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B7718873
M. Wt: 460.9 g/mol
InChI Key: IFRUVGVXBQGVFR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-substituted phenoxy group, a dimethylsulfamoyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 5-chloro-2-phenol with a suitable phenoxy reagent under basic conditions to form the 5-chloro-2-phenoxyphenyl intermediate.

    Introduction of the Dimethylsulfamoyl Group: The intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.

    Formation of the Methoxybenzamide Moiety: Finally, the compound is reacted with 4-methoxybenzoyl chloride under appropriate conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(5-chloro-2-phenoxyphenyl)-2-[(methylsulfonyl)anilino]propanamide
  • 2-(5-chloro-2-phenoxyphenyl)acetic acid

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-25(2)31(27,28)21-13-15(9-11-20(21)29-3)22(26)24-18-14-16(23)10-12-19(18)30-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRUVGVXBQGVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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